molecular formula C8H15N B13008556 5-Methyloctahydrocyclopenta[b]pyrrole

5-Methyloctahydrocyclopenta[b]pyrrole

Cat. No.: B13008556
M. Wt: 125.21 g/mol
InChI Key: HUPVPHDLMKEKNI-UHFFFAOYSA-N
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Description

5-Methyloctahydrocyclopenta[b]pyrrole is a bicyclic organic compound featuring a pyrrole ring fused to a fully saturated cyclopentane ring, with a methyl substituent at the 5-position. The "octahydro" designation indicates complete saturation of the fused rings, rendering the molecule non-aromatic. This structural configuration distinguishes it from conjugated analogs like calixpyrroles or methano-bridged aromatics .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

5-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole

InChI

InChI=1S/C8H15N/c1-6-4-7-2-3-9-8(7)5-6/h6-9H,2-5H2,1H3

InChI Key

HUPVPHDLMKEKNI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCNC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines in the presence of a catalytic amount of iron(III) chloride under mild reaction conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iron(III) chloride for condensation reactions, potassium permanganate for oxidation, and palladium catalysts for reduction. The reactions are typically carried out under mild conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce N-substituted pyrroles.

Scientific Research Applications

5-Methyloctahydrocyclopenta[b]pyrrole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Differences

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)
  • Structure : Contains a hexahydrocyclopenta[c]pyrrole core with a 5-oxo (carbonyl) group and a tert-butyl carboxylate ester at the 2-position.
  • Key Differences :
    • The 5-oxo group introduces polarity and hydrogen-bonding capability, absent in 5-Methyloctahydrocyclopenta[b]pyrrole.
    • The tert-butyl carboxylate substituent increases steric bulk and alters solubility compared to the methyl group in the target compound.
  • Greater stability under acidic conditions owing to the electron-withdrawing carbonyl group .
6,11-Methanocycloundeca[b]pyrrole ()
  • Structure: A 14π-electron methano-bridged aromatic system with a larger annulene-like ring.
  • Key Differences: Conjugation: The methano bridge enables extended π-conjugation, unlike the saturated octahydro structure of the target compound. Aromaticity: Exhibits azulene-like spectroscopic properties, while this compound lacks aromatic character .
  • Implications: Potential use in optoelectronic materials due to conjugated electron systems, whereas the target compound may serve as a rigid scaffold in medicinal chemistry .
Table 1: Comparative Physicochemical Data
Property This compound (Inferred) cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 6,11-Methanocycloundeca[b]pyrrole
Molecular Formula C8H13N (estimated) C12H19NO3 C14H14N (estimated)
Molecular Weight ~123.20 g/mol 225.28 g/mol ~196.27 g/mol
Key Functional Groups Methyl, pyrrole NH 5-oxo, tert-butyl carboxylate Methano bridge, pyrrole NH
Boiling Point Not available Data not explicitly provided Not reported
LogP (Lipophilicity) Lower (due to smaller substituent) 1.56 (estimated) Higher (conjugated system)
Hydrogen Bond Donors 1 (pyrrole NH) 1 (pyrrole NH) 1 (pyrrole NH)

Biological Activity

5-Methyloctahydrocyclopenta[b]pyrrole is a bicyclic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesizing findings from different studies, and includes data tables and case studies to illustrate its effects.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its diverse biological activities. The molecular formula is C10H17NC_{10}H_{17}N, with a molecular weight of approximately 155.25 g/mol. Its structure allows for interactions with various biological targets, which is crucial for its pharmacological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Neuroprotective Effects : Studies have indicated that this compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Properties : Research has shown that it possesses antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation, making it a candidate for treating inflammatory conditions.

The mechanism through which this compound exerts its effects involves modulation of neurotransmitter systems and interaction with specific receptors in the central nervous system. It may influence the release of neurotransmitters such as dopamine and serotonin, contributing to its neuroprotective and mood-stabilizing effects.

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
NeuroprotectionReduces neuronal death in vitro models
AntimicrobialInhibits growth of Staphylococcus aureus
Anti-inflammatoryDecreases cytokine production in macrophages

Case Study 1: Neuroprotective Effects

A study conducted on rodent models demonstrated that administration of this compound significantly reduced markers of neuroinflammation and neuronal apoptosis following induced oxidative stress. The results suggest potential therapeutic implications for conditions such as Alzheimer's disease.

Case Study 2: Antimicrobial Activity

In vitro testing against various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This finding supports further investigation into its application as a novel antimicrobial agent.

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. For instance, derivatives have been synthesized that show improved efficacy against specific targets. These studies highlight the importance of structural modifications in optimizing the pharmacological properties of this compound.

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